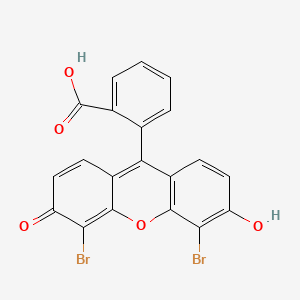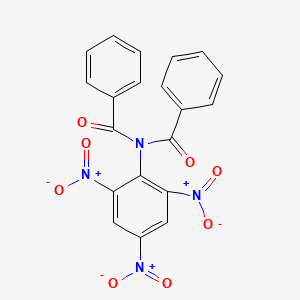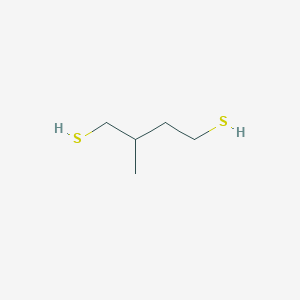
2-Methylbutane-1,4-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutane-1,4-dithiol is an organic compound with the molecular formula C5H12S2 It is a dithiol, meaning it contains two thiol (-SH) groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-butanediol with thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically proceeds as follows:
C5H12O2+2H2S→C5H12S2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutane-1,4-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Hydrocarbons (C5H12)
Substitution: Alkylated thiols (R-S-R’)
Scientific Research Applications
2-Methylbutane-1,4-dithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylbutane-1,4-dithiol involves its thiol groups, which can undergo redox reactions. These reactions are crucial in various biological processes, such as the formation and breaking of disulfide bonds in proteins. The compound can interact with molecular targets like enzymes and proteins, affecting their structure and function.
Comparison with Similar Compounds
2-Methylbutane (Isopentane): A branched-chain hydrocarbon with similar structural features but lacking thiol groups.
1,4-Butanedithiol: Another dithiol with a similar structure but without the methyl group.
Properties
CAS No. |
6943-89-1 |
|---|---|
Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
2-methylbutane-1,4-dithiol |
InChI |
InChI=1S/C5H12S2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3 |
InChI Key |
JMCFBCWREVSFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

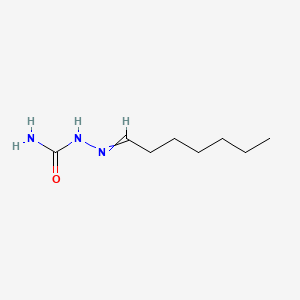
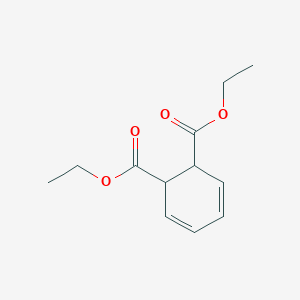
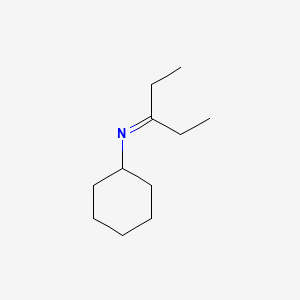
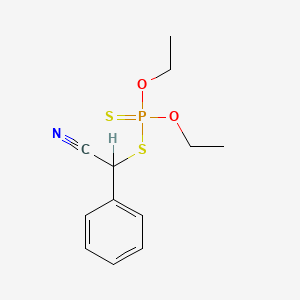

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
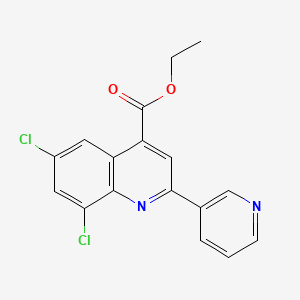

![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
